molecular formula C18H27N3O9S B2639839 N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-15-7

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Katalognummer: B2639839
CAS-Nummer: 868983-15-7
Molekulargewicht: 461.49
InChI-Schlüssel: CSJGHIYSLRSJCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound of significant interest in specialized chemical research and development. This molecule features a complex structure incorporating an oxalamide core, a 2,2-dimethoxyethyl group, and a 3,4-dimethoxyphenyl sulfonyl moiety linked to an oxazolidine ring. This specific arrangement suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery efforts. Researchers may investigate this compound for its potential biological activity or its physicochemical properties. The oxazolidinone scaffold is a recognized pharmacophore in various therapeutic areas. This product is intended for use by qualified laboratory researchers only. It is not for diagnostic, therapeutic, or any other human use. Specific data on its applications, mechanism of action, and handling should be consulted from the relevant scientific literature.

Eigenschaften

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O9S/c1-26-13-6-5-12(9-14(13)27-2)31(24,25)21-7-8-30-15(21)10-19-17(22)18(23)20-11-16(28-3)29-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGHIYSLRSJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex synthetic compound with notable biological activity. This article explores its chemical structure, synthesis, biological properties, and potential applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4O5SC_{19}H_{26}N_4O_5S, and it features a sulfonamide group attached to an oxazolidine ring. The presence of dimethoxyethyl and dimethoxyphenyl groups contributes to its unique properties.

PropertyValue
Molecular Weight414.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.63

Synthesis

The synthesis of N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves several steps:

  • Formation of the Oxazolidine Ring : The reaction typically starts with the cyclization of appropriate precursors to form the oxazolidine structure.
  • Introduction of the Dimethoxyethyl Group : This is achieved through alkylation reactions.
  • Sulfonamide Formation : The incorporation of the sulfonyl group is done via nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Activity : Studies have indicated that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide demonstrated significant cytotoxic effects. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The proposed mechanism involves the compound's interaction with cellular targets leading to disruption in cellular processes:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels contribute to oxidative stress and subsequent cell death.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance binding to enzymes like cytochrome P450, similar to sulfonamide-based inhibitors .
  • Methoxy Substituents: The 3,4-dimethoxyphenyl group is a common motif in flavoring agents (e.g., No. 2225) and is associated with low toxicity (NOEL ≥ 100 mg/kg bw/day) .
  • Heterocyclic Moieties: Pyridinyl (No. 2225) or oxazolidine groups improve solubility and metabolic stability compared to purely aromatic analogs .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves:

  • Coupling reactions between oxalyl chloride and amine precursors to form the oxalamide core.
  • Sulfonylation of the oxazolidine ring using 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions.
  • Purification via column chromatography or recrystallization to achieve >95% purity. Critical variables include temperature control (0–5°C for coupling steps) and solvent selection (e.g., anhydrous DMF or dichloromethane) .

Table 1: Synthesis Optimization Parameters

VariableOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (coupling step)Prevents side reactions
SolventAnhydrous DMFEnhances reactivity
CatalystTriethylamineFacilitates sulfonylation
Reaction Time24–48 hoursEnsures completion

Q. Which spectroscopic methods confirm structural identity and purity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.2–3.5 ppm, sulfonyl protons at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the sulfonyl or oxalamide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time.
  • For example, replacing triethylamine with DMAP (4-dimethylaminopyridine) may enhance sulfonylation efficiency .
  • Monitor reaction progress via HPLC to identify intermediates and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., kinase or protease inhibition) .
  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay pH, temperature, and co-solvents .

Q. What computational methods predict biological targets and binding modes?

  • Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding pockets.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate structural features (e.g., sulfonyl group electronegativity) with activity data .

Q. Table 2: Computational Workflow for Target Prediction

StepTool/MethodKey Output
Ligand preparationSchrödinger LigPrepEnergy-minimized 3D structure
DockingAutoDock VinaBinding affinity (ΔG)
MD SimulationGROMACSRMSD/RMSF plots

Q. What strategies enhance bioavailability and pharmacokinetic properties?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve membrane permeability.
  • Salt formation : Pair with sodium or tromethamine to enhance aqueous solubility.
  • Lipid nanoparticle encapsulation : Increases circulation half-life in in vivo models .

Methodological Guidelines

  • Purity thresholds : Use HPLC with UV detection (λ = 254 nm) and set acceptance criteria at ≥95% purity for biological assays .
  • Data reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) and share raw spectral data via repositories like Zenodo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.